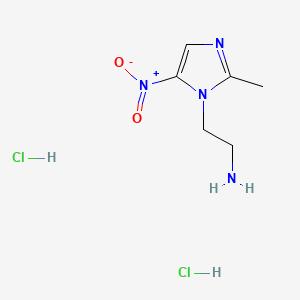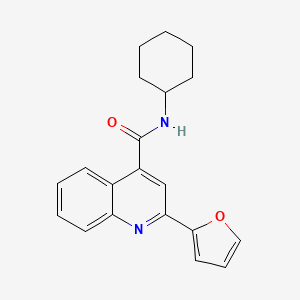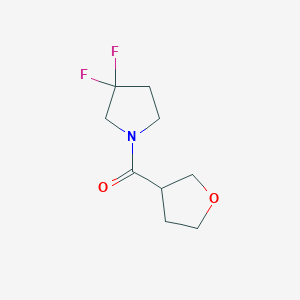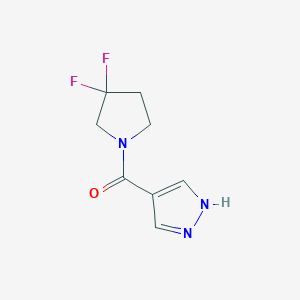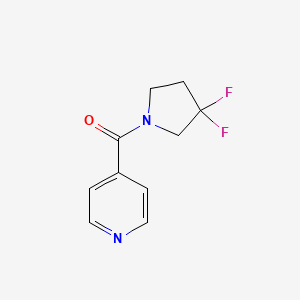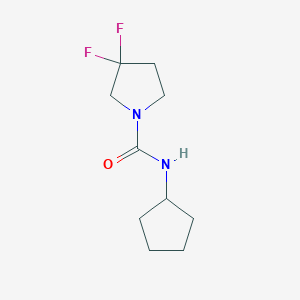
N-cyclopentyl-3,3-difluoropyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-3,3-difluoropyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of fluorinated pyrrolidines. This compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom of a pyrrolidine ring, which is further substituted with two fluorine atoms at the 3-position and a carboxamide group at the 1-position. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3,3-difluoropyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a 1,3-dipolar cycloaddition reaction of azomethine ylides with alkenyl dipolarophiles.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Cyclopentyl Group Attachment: The cyclopentyl group can be introduced through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the nitrogen atom of the pyrrolidine ring.
Carboxamide Formation: The carboxamide group is typically introduced by reacting the intermediate compound with an appropriate carboxylating agent, such as phosgene or carbonyldiimidazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3,3-difluoropyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the fluorine atoms.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atoms.
Scientific Research Applications
N-cyclopentyl-3,3-difluoropyrrolidine-1-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-cyclopentyl-3,3-difluoropyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. For example, as a DPP-4 inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of incretin hormones and thereby regulating blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoropyrrolidine: A simpler analog without the cyclopentyl and carboxamide groups.
4,4-Difluoropiperidine: A structurally related compound with a piperidine ring instead of a pyrrolidine ring.
3,3-Difluoroazetidine: Another fluorinated heterocycle with a smaller ring size.
Uniqueness
N-cyclopentyl-3,3-difluoropyrrolidine-1-carboxamide is unique due to its combination of a cyclopentyl group, two fluorine atoms, and a carboxamide group. This unique structure imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-cyclopentyl-3,3-difluoropyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c11-10(12)5-6-14(7-10)9(15)13-8-3-1-2-4-8/h8H,1-7H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTCNWCVHAHXKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2S,4S)-4-hydroxy-2-methylpiperidin-1-yl]-(3,4,7-trimethyl-1-benzofuran-2-yl)methanone](/img/structure/B6747355.png)
![[1-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-[2-(trifluoromethyl)azetidin-1-yl]methanone](/img/structure/B6747362.png)
![1-(7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptan-3-yl)-2-(2-phenyl-1,3-thiazol-4-yl)ethanone](/img/structure/B6747369.png)
![2-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol](/img/structure/B6747385.png)
![2-(5-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B6747389.png)
![1H-Pyrazolo[4,3-b]pyridine-5-carboxamide](/img/structure/B6747390.png)
![1-[(5-Methoxythiophen-2-yl)methyl]piperidine](/img/structure/B6747398.png)
![Tert-butyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]piperazine-1-carboxylate](/img/structure/B6747401.png)
![2-[3-Bromo-5-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6747408.png)
